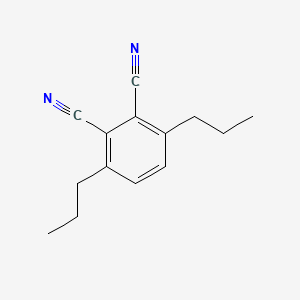

3,6-Dipropylbenzene-1,2-dicarbonitrile

Description

3,6-Dipropylbenzene-1,2-dicarbonitrile is a dicyanobenzene derivative featuring two propyl groups at the 3- and 6-positions of the aromatic ring. This compound belongs to a class of push–pull chromophores with applications in nonlinear optics (NLO), organic electronics, and materials science. Its structure combines electron-withdrawing cyano groups with electron-donating alkyl substituents, enabling charge-transfer properties critical for optoelectronic performance .

Properties

IUPAC Name |

3,6-dipropylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-5-11-7-8-12(6-4-2)14(10-16)13(11)9-15/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWRQUROEYCPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C=C1)CCC)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dipropylbenzene-1,2-dicarbonitrile typically involves the reaction of 3,6-dipropylbenzene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a cyano group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of more efficient catalysts and controlled reaction environments to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dipropylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed:

Oxidation: 3,6-Dipropylbenzene-1,2-dicarboxylic acid.

Reduction: 3,6-Dipropylbenzene-1,2-diamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Material Science

3,6-Dipropylbenzene-1,2-dicarbonitrile has been investigated for its potential use in creating novel materials. Its structural properties make it suitable for incorporation into polymers and composites that require enhanced thermal stability and mechanical strength.

Dye Synthesis

Recent studies have explored the use of this compound as a precursor for synthesizing phthalocyanine dyes. These dyes exhibit strong color properties and are used in various applications including textiles and coatings. The synthesis involves cyclotetramerization reactions where dicarbonitriles serve as building blocks for more complex dye structures .

Pharmaceuticals

The compound's unique chemical properties have led to investigations into its potential pharmacological applications. Research has indicated that derivatives of dicarbonitriles can exhibit significant biological activity, including antioxidant and anticancer properties. For instance, studies have shown that certain phthalocyanine derivatives synthesized from dicarbonitriles demonstrate strong cytotoxic effects against cancer cell lines .

Case Study 1: Synthesis of Phthalocyanine Dyes

A comprehensive study published in a reputable journal detailed the synthesis of new phthalocyanine dyes from this compound derivatives. The research highlighted the optimization of reaction conditions to enhance yield and purity of the final products. Spectroscopic analysis confirmed the successful formation of phthalocyanine structures with desirable optical properties .

| Compound | Yield (%) | Main Applications |

|---|---|---|

| Phthalocyanine A | 68% | Textile dyeing |

| Phthalocyanine B | 44% | Coatings |

In another study focused on evaluating the biological activity of synthesized compounds from dicarbonitriles, researchers reported significant antioxidant activity associated with certain derivatives. These compounds were tested against various cell lines to assess their cytotoxicity and potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3,6-Dipropylbenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and physicochemical properties of dicyanobenzene derivatives are highly dependent on substituent type, position, and steric effects. Below is a comparative table highlighting key differences:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The propyl groups in this compound enhance electron density on the aromatic ring, improving charge-transfer efficiency compared to electron-withdrawing substituents like chlorine in DDQ .

- Solubility : Propyl and ethoxy substituents increase solubility in organic solvents, facilitating processing for thin-film applications. Fluorinated derivatives exhibit lower solubility due to increased hydrophobicity .

Comparison with Pyrazine-2,3-dicarbonitrile Analogues

Pyrazine-2,3-dicarbonitriles (e.g., 5,6-disubstituted derivatives) are isolobal to benzene-1,2-dicarbonitriles but feature a more electron-deficient aromatic system. Key differences include:

- Charge-Transfer Efficiency: Pyrazine derivatives exhibit stronger acceptor character, leading to red-shifted absorption spectra compared to benzene-based analogues. However, this compound offers tunable donor-acceptor balance via propyl groups .

- Synthetic Accessibility: Benzene derivatives are often synthesized via Suzuki–Miyaura or Sonogashira cross-coupling, while pyrazine analogues face challenges in regioselective functionalization .

Biological Activity

3,6-Dipropylbenzene-1,2-dicarbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure

This compound has the molecular formula and features a benzene ring with two propyl groups and two cyano groups attached at the 1 and 2 positions. This structure is significant for its reactivity and interaction with biological targets.

1. Interaction with Enzymes

Molecular docking studies have indicated that compounds similar to this compound may interact with various enzymes involved in metabolic pathways. For instance, phthalate esters have shown potential to inhibit enzymes in the glucocorticoid biosynthesis pathway, which could be relevant for understanding the activity of related compounds .

2. Antioxidant Activity

Research has demonstrated that derivatives of dicarbonitriles can exhibit significant antioxidant properties. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests have been employed to evaluate the radical scavenging ability of these compounds. The results suggest that some derivatives possess strong antioxidant capabilities, which may contribute to their biological efficacy .

Cytotoxic Effects

Studies have assessed the cytotoxicity of various dicarbonitrile derivatives against different cancer cell lines. For example, compounds tested against HepG2 (liver cancer), WI-38 (human lung fibroblast), Vero (African green monkey kidney), and MCF-7 (breast cancer) cells have shown varying degrees of cytotoxicity. The IC50 values indicate that certain derivatives exhibit potent cytotoxic effects at low concentrations .

Case Study: Antitumor Activity

A study focused on the synthesis of phthalocyanine derivatives from dicarbonitrile precursors illustrated their potential as antitumor agents. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results that support further investigation into their therapeutic applications .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 17 | HepG2 | 9.6 |

| 18 | HepG2 | 9.8 |

| 11 | MCF-7 | Strong activity |

| 12 | Vero | Moderate activity |

This table summarizes the cytotoxic effects observed in different studies, highlighting the potential of these compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for confirming the molecular structure of 3,6-Dipropylbenzene-1,2-dicarbonitrile?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry. For example, benzene-1,2-dicarbonitrile derivatives have been characterized using single-crystal X-ray diffraction to determine bond lengths, angles, and spatial arrangements . Complementary techniques like FT-IR spectroscopy can validate functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) and compare experimental vibrational modes with density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d)) to confirm consistency .

Q. How can substituent effects (e.g., propyl groups) on the benzene ring be analyzed experimentally?

- Methodological Answer : Substituent effects can be probed via:

- NMR spectroscopy : and NMR to assess electronic environments and steric interactions.

- Cyclic voltammetry : To study electron-withdrawing/donating properties of substituents by measuring redox potentials .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability influenced by substituent bulkiness .

Q. What synthetic routes are effective for benzene-1,2-dicarbonitrile derivatives with alkyl substituents?

- Methodological Answer : Alkyl-substituted derivatives can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, propyl groups may be introduced using alkyl halides in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like over-alkylation .

Advanced Research Questions

Q. How do computational methods aid in predicting charge-transfer properties of this compound?

- Methodological Answer : Quantum-chemical calculations (e.g., time-dependent DFT) can model electronic transitions and nonlinear optical properties. For benzene-1,2-dicarbonitrile-based chromophores, HOMO-LUMO gaps (e.g., 4.39 eV in related compounds) correlate with charge-transfer efficiency . Solvent effects and π-linker planarization should be incorporated into simulations to improve agreement with experimental UV-Vis and emission spectra .

Q. What strategies address discrepancies between DFT-calculated and X-ray-derived geometric parameters?

- Methodological Answer : Differences arise from crystal packing forces absent in gas-phase DFT models. To reconcile

- Periodic boundary condition (PBC) DFT : Simulate crystal environments to account for intermolecular interactions.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., hydrogen bonds, π-π stacking) in crystallographic data .

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs M06-2X) to identify the most accurate for specific substituents .

Q. How can experimental phasing challenges in crystallography be mitigated for benzene-1,2-dicarbonitrile derivatives?

- Methodological Answer : High-throughput pipelines using SHELXC/SHELXD/SHELXE are robust for small-molecule phasing, especially with twinned or low-resolution data. For heavy-atom derivatives (e.g., halogen-substituted analogs), single-wavelength anomalous dispersion (SAD) improves phase resolution .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting electrochemical and spectroscopic data for charge-transfer chromophores?

- Methodological Answer : Cross-validate results using:

- Multivariate analysis : Correlate redox potentials (cyclic voltammetry) with absorption maxima (UV-Vis) to identify outliers.

- Time-resolved spectroscopy : Resolve excited-state dynamics that may explain discrepancies between theoretical and observed emission lifetimes .

Q. What statistical methods are appropriate for assessing substituent effects on thermal stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.